synthesis and characterization of 5-Tert-butyl-isoxazole-4-carboxylic acid
synthesis and characterization of 5-Tert-butyl-isoxazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Tert-butyl-isoxazole-4-carboxylic acid
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[1] This has led to the incorporation of the isoxazole moiety into a wide array of approved therapeutic agents, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[3] Furthermore, isoxazoles are valuable synthetic intermediates, acting as masked 1,3-dicarbonyl equivalents that enable the construction of complex molecular architectures.[3]
This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, valuable derivative: 5-Tert-butyl-isoxazole-4-carboxylic acid . This compound, featuring a sterically demanding tert-butyl group and a reactive carboxylic acid handle, is a key building block for creating novel chemical entities in pharmaceutical and materials science research.[4] We will delve into a field-proven synthetic protocol, explaining the chemical principles that ensure its efficiency and regioselectivity, followed by a detailed analysis of the characterization data required to validate the final product's identity and purity.
Part 1: Synthesis of 5-Tert-butyl-isoxazole-4-carboxylic acid
The most robust and widely adopted method for constructing the isoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a process often referred to as the Claisen isoxazole synthesis.[3][5] To achieve the desired substitution pattern of 5-tert-butyl-isoxazole-4-carboxylic acid, a carefully selected β-ketoester is required as the starting material.
Causality of Reagent Selection
The chosen precursor is ethyl 4,4-dimethyl-3-oxopentanoate (commonly known as ethyl pivaloylacetate). This molecule contains the two key structural motifs required for the target:
-
The Pivaloyl Group (-C(O)C(CH₃)₃): This provides the tert-butyl substituent at the eventual 5-position of the isoxazole ring.
-
The Ethyl Carboxyacetate Moiety (-CH₂C(O)OEt): This portion of the molecule forms the C4-C3 bond and the ester group at the 4-position, which is subsequently hydrolyzed to the target carboxylic acid.
Hydroxylamine hydrochloride (NH₂OH·HCl) serves as the source of the nitrogen and oxygen atoms needed to close the heterocyclic ring.
Synthetic Workflow Diagram
The synthesis is a two-step process: (1) Cyclocondensation to form the intermediate ester, followed by (2) Hydrolysis to yield the final carboxylic acid.
Caption: Synthetic pathway for 5-Tert-butyl-isoxazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-tert-butylisoxazole-4-carboxylate
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) and ethanol (approx. 5 mL per gram of ketoester).
-
Reagent Addition: While stirring, add hydroxylamine hydrochloride (1.1 equivalents) followed by sodium acetate (1.2 equivalents). The sodium acetate acts as a base to neutralize the HCl, liberating the free hydroxylamine nucleophile.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product, being organic, will often precipitate or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography if necessary, though it is often of sufficient purity for the subsequent hydrolysis step.
Step 2: Hydrolysis to 5-Tert-butyl-isoxazole-4-carboxylic acid
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Reaction Setup: Place the crude ethyl 5-tert-butylisoxazole-4-carboxylate from the previous step into a round-bottom flask.
-
Hydrolysis: Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture, approx. 10 mL per gram of ester). Heat the mixture to reflux for 8-12 hours.[6][7] The ester hydrolysis is driven to completion under these acidic conditions.
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Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, 5-tert-butyl-isoxazole-4-carboxylic acid, is a solid and will precipitate out of the aqueous solution.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline solid.
Part 2: Characterization and Data Validation
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H) >10 ppm (s, broad, 1H) | Singlet for the nine equivalent protons of the tert-butyl group.Broad singlet for the acidic proton of the carboxylic acid. |
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (CH₃)~33 ppm (quaternary C)~110-175 ppm (ring carbons) >165 ppm (C=O) | Signals corresponding to the tert-butyl carbons.Signals for the isoxazole ring carbons.Downfield signal for the carbonyl carbon of the carboxylic acid.[8] |
| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (very broad)1700-1725 cm⁻¹ (strong, sharp)~2970 cm⁻¹ (medium) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[8][9]C=O stretch of the carboxylic acid.[8]C-H stretch of the tert-butyl group. |
| Mass Spec. | m/z Ratio | 169.18 [M+H]⁺ | Molecular ion peak corresponding to the formula C₈H₁₁NO₃. |
| Melting Point | Temperature (°C) | Sharp, defined range | A sharp melting point is a strong indicator of high purity. |
In-Depth Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is highly distinctive. The most prominent feature is the extremely broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[8] This broadening is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of a stable dimeric structure. The second key signal is the sharp, intense carbonyl (C=O) stretch, which appears around 1710 cm⁻¹ for the dimeric form.[8] The presence of both of these signals provides compelling evidence for the carboxylic acid functional group.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be very simple, which is in itself a powerful confirmation of the structure's symmetry. A single, sharp peak integrating to nine protons will appear around 1.4 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group. Far downfield, typically above 10 ppm, a broad singlet corresponding to the acidic proton of the -COOH group will be observed. This proton is readily exchangeable with D₂O, causing the peak to disappear upon its addition, a classic test for acidic protons.
-
¹³C NMR: The carbon spectrum provides a complete map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically in the 165-185 ppm range.[8] The two distinct carbons of the tert-butyl group will be found upfield, while the three carbons of the isoxazole ring will have characteristic shifts within the aromatic/heteroaromatic region.
3. Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound. For 5-tert-butyl-isoxazole-4-carboxylic acid (C₈H₁₁NO₃), the expected molecular weight is 169.18 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed ion would be the protonated molecule [M+H]⁺ at an m/z of 170.18. Common fragmentation patterns for carboxylic acids include the loss of water ([M-H₂O]⁺) or the entire carboxyl group ([M-COOH]⁺).[10]
Logical Relationship of Characterization Data
Caption: Interrelation of analytical techniques for structural validation.
Conclusion
The synthesis of 5-tert-butyl-isoxazole-4-carboxylic acid via the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate with hydroxylamine, followed by acidic hydrolysis, is a reliable and efficient method for producing this valuable synthetic intermediate. The causality-driven selection of starting materials ensures high regioselectivity for the desired 5-substituted isomer. A rigorous and multi-faceted characterization approach, combining NMR, IR, and mass spectrometry, provides a self-validating confirmation of the molecular structure and ensures the high purity required for subsequent applications in research and development. This guide provides the foundational knowledge for scientists and professionals to confidently synthesize and validate this important chemical building block.
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5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. (2022). National Institutes of Health (PMC). Available at: [Link]
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